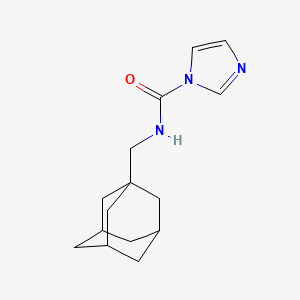
N-(1-adamantylmethyl)imidazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)imidazole-1-carboxamide, also known as AICA riboside or Acadesine, is a nucleoside analogue that has gained attention for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurodegenerative disorders. This compound is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and cellular homeostasis.
作用机制
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside activates AMPK, which is a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of anabolic pathways such as protein synthesis and fatty acid synthesis, and the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation. This results in the restoration of cellular energy balance and the promotion of cellular homeostasis.
Biochemical and Physiological Effects:
This compound riboside has various biochemical and physiological effects, including the activation of AMPK, the inhibition of mTOR signaling, the induction of autophagy, and the modulation of oxidative stress. These effects lead to the improvement of glucose metabolism, the reduction of inflammation, and the protection against cellular damage.
实验室实验的优点和局限性
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside has several advantages for lab experiments, including its potency, specificity, and availability. However, there are also several limitations to using this compound riboside in lab experiments, including its instability in aqueous solutions, its potential for off-target effects, and the need for appropriate controls.
未来方向
There are several future directions for N-(1-adamantylmethyl)imidazole-1-carboxamide riboside research, including the investigation of its potential therapeutic applications in other fields such as metabolic disorders, infectious diseases, and aging. Additionally, the development of more stable and specific analogues of this compound riboside may improve its efficacy and reduce its potential for off-target effects. Finally, the elucidation of the molecular mechanisms underlying this compound riboside's effects may provide insights into new therapeutic targets and strategies.
Conclusion:
In conclusion, this compound riboside is a promising compound with potential therapeutic applications in various fields. Its activation of AMPK and modulation of cellular metabolism make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
合成方法
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 1-adamantylmethylamine with imidazole-1-carboxylic acid followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the reaction with ribose-1,2-cyclic carbonate to form this compound riboside. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) to catalyze the conversion of 1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide to this compound riboside.
科学研究应用
N-(1-adamantylmethyl)imidazole-1-carboxamide riboside has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound riboside has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In cardiovascular research, this compound riboside has been shown to protect against ischemia-reperfusion injury and improve cardiac function. In neurodegenerative disorder research, this compound riboside has been shown to improve cognitive function and protect against neuronal damage.
属性
IUPAC Name |
N-(1-adamantylmethyl)imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-14(18-2-1-16-10-18)17-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h1-2,10-13H,3-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLUALRIAABUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)

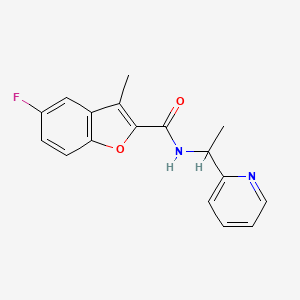
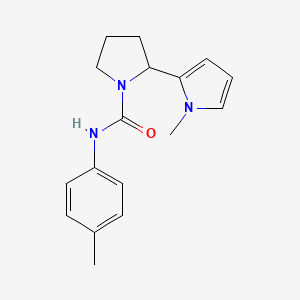
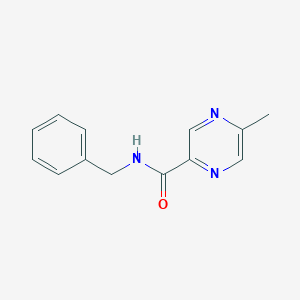
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
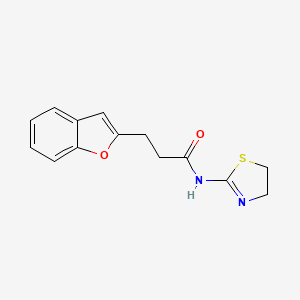
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
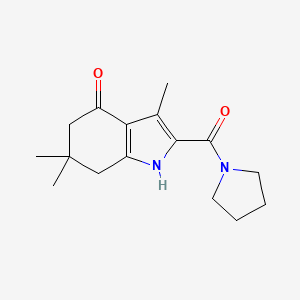


![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
